5-(3,4-diethoxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one -

5-(3,4-diethoxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Catalog Number: EVT-3807090
CAS Number:
Molecular Formula: C22H23NO3S2
Molecular Weight: 413.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(2-Phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Compound Description: 3-(2-Phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative investigated for its various biological properties. Studies explored its incorporation into clathrate complexes for improved bioavailability and investigated its effects on protein metabolism, growth, and development in Wistar rats. [, ]

Relevance: This compound represents the core structure of the target compound, 5-(3,4-diethoxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one, lacking only the 5-benzylidene substituent. [, ] Therefore, understanding its properties provides a basis for exploring the structure-activity relationships of the target compound.

Compound Description: This compound is a clathrate complex formed between 3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one and β-cyclodextrin. This complex was developed to enhance the bioavailability and solubility of the rhodanine derivative. [, , ]

Relevance: This clathrate complex highlights the significance of formulation and delivery systems in modulating the biological properties of the target compound, 5-(3,4-diethoxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one. [, , ] The target compound, being structurally similar, might also benefit from similar formulation approaches.

5-Arylidene-2-thioxo-1,3-thiazolidin-4-ones

Compound Description: This group of compounds, characterized by an arylidene substituent at the 5-position of the rhodanine ring, has been explored for its inhibitory activity against protein kinase DYRK1A. []

Relevance: The target compound, 5-(3,4-diethoxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one, falls under this category, possessing a 3,4-diethoxybenzylidene substituent. [] This shared structural feature suggests potential for similar biological activity, particularly as DYRK1A inhibitors.

2-Amino-5-arylidene-1,3-thiazol-4(5H)-ones

Compound Description: Similar to the previous group, these compounds also feature an arylidene substituent at the 5-position but differ in the core heterocycle, being 1,3-thiazol-4(5H)-ones instead of rhodanines. These compounds were also studied for their protein kinase DYRK1A inhibitory activity. []

Relevance: While structurally distinct from the target compound, 5-(3,4-diethoxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one, the shared focus on arylidene-thiazole/thiazolidinone scaffolds and DYRK1A inhibition suggests potential overlapping structure-activity relationships. [] This emphasizes the importance of both the arylidene substituent and the heterocyclic core in modulating biological activity.

(5Z) 5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Compound Description: This specific 5-arylidene-2-thioxo-1,3-thiazolidin-4-one derivative, with a 4-hydroxybenzylidene substituent, emerged as a lead compound in a study focusing on DYRK1A inhibition. It exhibited potent activity with an IC50 of 0.028 μM. []

Relevance: This compound shares the 5-arylidene-2-thioxo-1,3-thiazolidin-4-one scaffold with the target compound, 5-(3,4-diethoxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one, highlighting the significance of the arylidene group in influencing DYRK1A inhibitory activity. [] Comparing their structures and activities can provide insights into the impact of substituent variations on potency and selectivity.

(5Z)-5-Benzo[1,3]dioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one

Compound Description: Identified as another lead compound for DYRK1A inhibition, this molecule features a benzo[1,3]dioxol-5-ylmethylene substituent and belongs to the 2-amino-5-arylidene-1,3-thiazol-4(5H)-one class, displaying an IC50 of 0.033 μM. []

Relevance: Although structurally different from the target compound, 5-(3,4-diethoxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one, its potent DYRK1A inhibitory activity further emphasizes the relevance of exploring arylidene-thiazole/thiazolidinone derivatives as potential therapeutic agents targeting this enzyme. []

Rhodanine-3-Acetamide Derivatives

Compound Description: This class of compounds, characterized by an acetamide group at the 3-position of the rhodanine ring, has been investigated for its inhibitory activity against aldose reductase (ALR2) and aldehyde reductase (ALR1), enzymes implicated in diabetic complications. []

Relevance: Though structurally distinct from the target compound, 5-(3,4-diethoxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one, the focus on rhodanine derivatives as enzyme inhibitors highlights the versatility of this scaffold in medicinal chemistry. [] Exploring modifications at the 3-position of the target compound, drawing inspiration from these rhodanine-3-acetamide derivatives, could uncover new biological activities or improve existing ones.

Properties

Product Name

5-(3,4-diethoxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

IUPAC Name

(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C22H23NO3S2

Molecular Weight

413.6 g/mol

InChI

InChI=1S/C22H23NO3S2/c1-3-25-18-11-10-17(14-19(18)26-4-2)15-20-21(24)23(22(27)28-20)13-12-16-8-6-5-7-9-16/h5-11,14-15H,3-4,12-13H2,1-2H3/b20-15-

InChI Key

QLEKCKYRDNSDBP-HKWRFOASSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC3=CC=CC=C3)OCC

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC3=CC=CC=C3)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.